

# cellular uptake mechanisms for D-fructose and GLUT5 transporter

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An In-Depth Technical Guide to Cellular Uptake Mechanisms for **D-Fructose** and the GLUT5 Transporter

For Researchers, Scientists, and Drug Development Professionals

December 2025

## Introduction

The global consumption of **D-fructose**, a monosaccharide naturally present in fruits and honey, has seen a dramatic increase over the past several decades, largely due to the widespread use of high-fructose corn syrup (HFCS) in processed foods and beverages.<sup>[1][2]</sup> This surge in intake is strongly correlated with a rising incidence of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).<sup>[3][4]</sup> Understanding the cellular mechanisms governing fructose absorption and metabolism is therefore of paramount importance for both basic research and the development of therapeutic interventions.

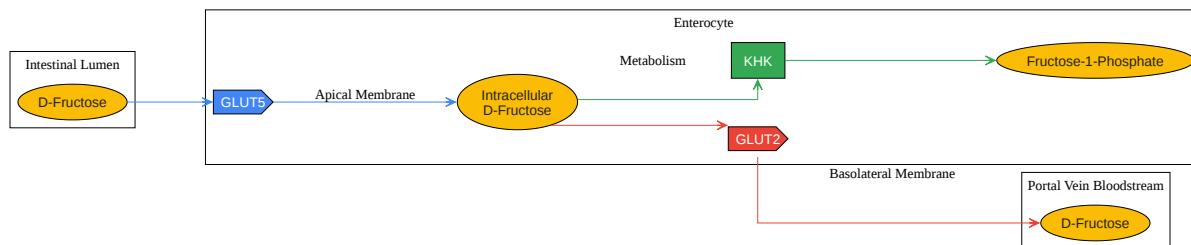
The primary gateway for fructose entry into cells is the solute carrier family 2 member 5 (SLC2A5), commonly known as glucose transporter 5 (GLUT5).<sup>[1][5]</sup> Unlike other members of the GLUT family, GLUT5 is highly specific for fructose and does not transport glucose or galactose, making it a critical controller of dietary fructose uptake.<sup>[1][2][6]</sup> This guide provides a comprehensive technical overview of the GLUT5 transporter, including its kinetic properties, regulatory pathways, and the experimental protocols used for its study. It also explores the role of GLUT5 in various disease states and its potential as a target for drug development.

# The GLUT5 Transporter: Structure, Distribution, and Function

GLUT5 is a member of the Class II facilitative glucose transporters.[\[1\]](#) It operates via facilitated diffusion, transporting fructose across the cell membrane down its concentration gradient without the need for ATP.[\[1\]\[5\]](#)

**2.1 Tissue Distribution** GLUT5 expression is highest on the apical (luminal) membrane of enterocytes in the small intestine, particularly the jejunum, where it plays a decisive role in absorbing dietary fructose.[\[1\]\[5\]](#) Lower levels of GLUT5 are also expressed in a variety of other tissues, including the kidney (proximal tubules), brain (microglia), skeletal muscle, adipose tissue, and testis.[\[2\]\[3\]\[5\]](#) In most of these tissues, GLUT5 is localized to the plasma membrane.[\[2\]](#) Human red blood cells also express GLUT5, which serves as the primary means for fructose entry into these cells.[\[7\]](#)

**2.2 Mechanism of Fructose Transport** The transport of fructose across the intestinal epithelium is a two-step process. First, fructose moves from the intestinal lumen into the enterocyte via GLUT5 on the apical membrane.[\[5\]\[8\]](#) Most of this fructose then exits the enterocyte across the basolateral membrane into the bloodstream via the GLUT2 transporter, which can also transport glucose and galactose.[\[1\]\[8\]](#)



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**Fig 1. D-Fructose** transport across an intestinal enterocyte.

## Quantitative Data: Kinetics and Concentrations

The efficiency of fructose transport is determined by the kinetic properties of GLUT5 and the prevailing fructose concentrations.

Table 1: Kinetic Properties of GLUT5-Mediated Fructose Transport

Species / System	Tissue / Cell Type	K_m (mM)	V_max	Reference(s)
Human	Small Intestine	6	-	[1]
Human	Erythrocytes	~10	-	[7]
Rat	Small Intestine	26	~200 pmol/s/mg protein	[3]
Rat	Kidney	12.6	106 pmol/s/mg protein	[2]
Rabbit	Small Intestine (Jejunum)	11	-	[9]
Chicken	Small Intestine (Jejunum)	29	2.49 nmol/mg protein/s	[10]
Bovine	(Recombinant Protein)	5.5 ± 0.6	-	[6]
Xenopus Oocytes	(Rabbit GLUT5 cRNA)	11	-	[9]

| Xenopus Oocytes | (Human GLUT5 cRNA) |  $30.1 \pm 2.7$  |  $317.4 \pm 8.4$  pmol/oocyte/min | [11] |

K\_m (Michaelis constant) represents the substrate concentration at which the transport rate is half of V\_max. A lower K\_m indicates a higher affinity of the transporter for the substrate.

Table 2: Physiological **D-Fructose** Concentrations

Condition	Fluid	Concentration (mM)	Reference(s)
Normal Human	Serum / Plasma	0.008 - 0.030	[3]
Human (High Fructose Diet)	Serum	0.2 - 0.5	[3]
Rat (Glucose Diet)	Serum	< 0.01	[3]
Rat (Fructose/Sucrose Diet)	Serum	0.10 - 0.30	[3]

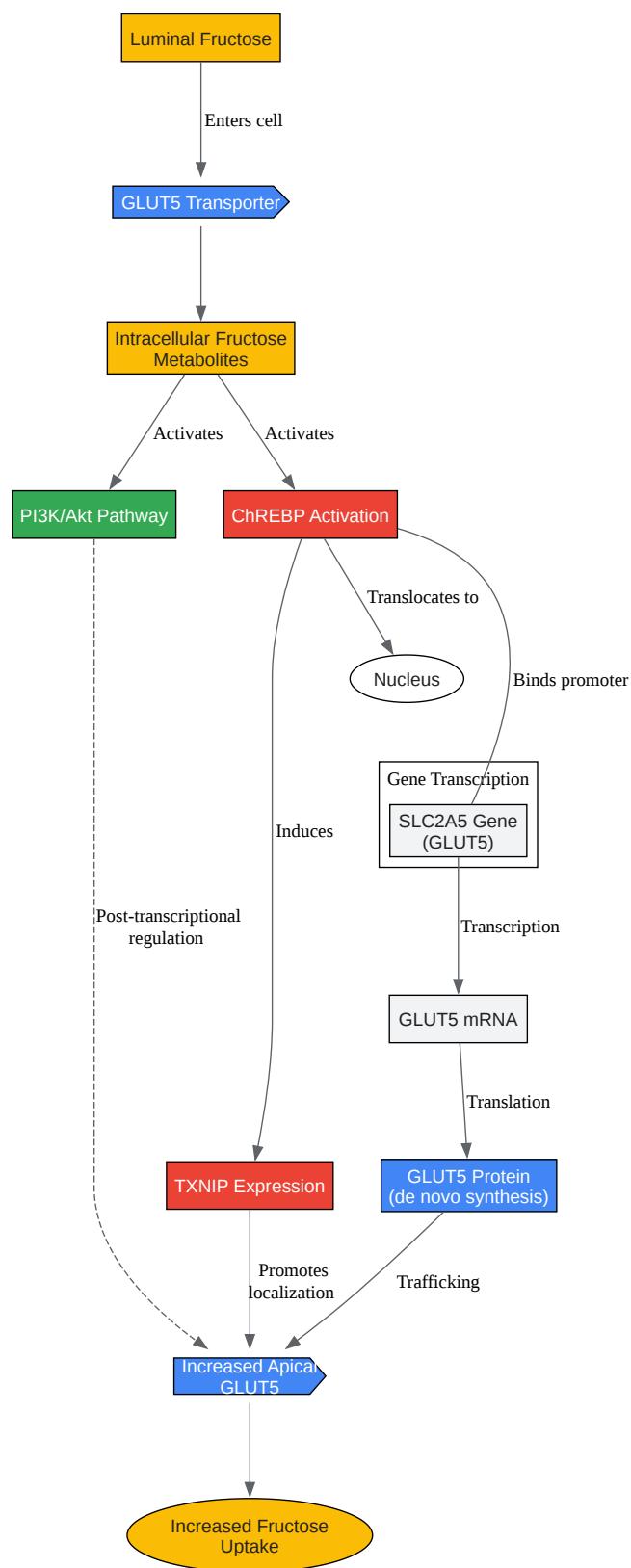
| Rat (Fructose Diet) | Intestinal Lumen | ~26 | [3] |

## Regulation of GLUT5 Expression and Activity

GLUT5 expression is tightly regulated by multiple factors, with dietary fructose being the most potent inducer.[1] This regulation occurs at both transcriptional and post-transcriptional levels.

**4.1 Transcriptional Regulation** The increase in GLUT5 expression in response to dietary fructose involves the de novo synthesis of mRNA and protein.[1][12] Several key transcription factors and signaling pathways are implicated:

- Carbohydrate Response Element Binding Protein (ChREBP): This transcription factor is a critical mediator of fructose-induced transcription of the SLC2A5 gene (which encodes GLUT5).[1]
- Thioredoxin-Interacting Protein (TXNIP): Another fructose-inducible protein regulated by ChREBP, TXNIP promotes the localization of GLUT5 to the apical membrane of enterocytes. [1][8]
- Liver X Receptor  $\alpha$  (LXR $\alpha$ ): LXR $\alpha$  has been shown to regulate the human and mouse GLUT5 promoters.[1]
- PI3K/Akt Pathway: In neonatal rats, the fructose-induced increase in fructose uptake is mediated by the Phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling system, although this pathway does not appear to affect GLUT5 transcription directly *in vivo*.[3][13]

[Click to download full resolution via product page](#)**Fig 2.** Signaling pathways in fructose-induced GLUT5 expression.

# Experimental Protocols

Accurately quantifying fructose uptake and GLUT5 expression is essential for research. The following sections detail common methodologies.

**5.1 Measurement of D-Fructose Uptake** Two primary methods are used to measure cellular fructose uptake: stable isotope tracing and fluorescent analog assays.[\[14\]](#)

Table 3: Comparison of Fructose Uptake Assay Methods

Feature	Stable Isotope Tracing (e.g., D-Fructose-d2)	Fluorescent Analog Assays (e.g., NBD- Fructose)
Principle	<b>Incubate cells with isotopically labeled fructose; quantify intracellular labeled metabolites via mass spectrometry (LC-MS/GC-MS).</b>	<b>Incubate cells with a fluorescent fructose analog; measure intracellular fluorescence via microscopy or plate reader.</b>
Quantification	Absolute and quantitative (e.g., $\mu\text{mol}/\text{mg protein}$ ). <a href="#">[14]</a>	Relative and semi-quantitative (Relative Fluorescence Units). <a href="#">[14]</a>
Specificity	High; directly measures fructose and its metabolic fate.	Variable; potential for off-target effects or different transport kinetics compared to native fructose.
Throughput	Lower; requires sample processing and MS analysis.	High; suitable for 96-well plate format. <a href="#">[14]</a>

| Gold Standard | Considered the gold standard for quantitative metabolic analysis.[\[14\]](#) | Useful for high-throughput screening and relative comparisons. |

Protocol 1: Fructose Uptake using Stable Isotope Tracing and LC-MS

This protocol provides a direct, quantitative measure of fructose uptake and its metabolic fate.

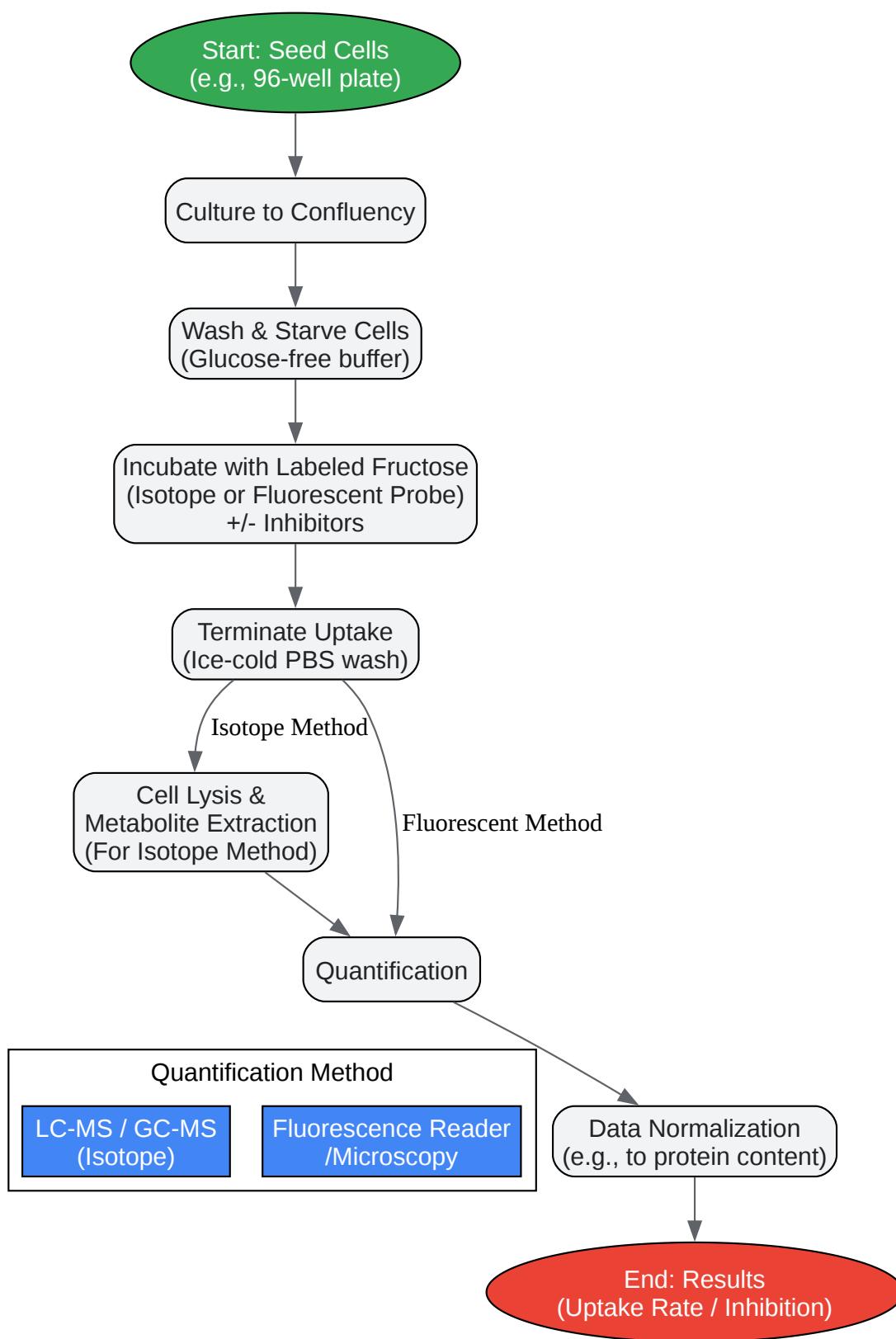
[14]

- Cell Culture: Plate cells (e.g., Caco-2, HEK293 expressing GLUT5) in 6-well plates and grow to ~80-90% confluence.
- Starvation: Wash cells twice with warm PBS and incubate in serum-free, glucose-free DMEM for 2-4 hours to deplete intracellular hexoses.
- Uptake Initiation: Remove starvation medium. Add pre-warmed Krebs-Ringer-HEPES (KRH) buffer containing a known concentration of **D-Fructose-d2** (or another stable isotope-labeled fructose). Incubate for a defined period (e.g., 10-30 minutes) at 37°C. Note: Include control wells with an inhibitor (e.g., cytochalasin B for GLUT2, if present) or at 4°C to measure non-specific uptake.
- Uptake Termination: Aspirate the uptake buffer and immediately wash the cells three times with ice-cold PBS to stop transport and remove extracellular label.
- Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.
- Sample Preparation: Centrifuge the lysate at >14,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube.[14]
- Drying: Dry the metabolite extracts completely using a centrifugal evaporator or under a stream of nitrogen. Store dried samples at -80°C until analysis.[14]
- LC-MS Analysis: Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile). Analyze samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the amount of intracellular **D-Fructose-d2**.
- Data Normalization: In parallel plates, determine the total protein content per well using a BCA or Bradford assay.[15] Normalize the amount of labeled fructose detected by LC-MS to the total protein content (e.g., pmol fructose/mg protein/min).

Protocol 2: Fructose Uptake using Fluorescent Analogs

This protocol describes a high-throughput method using a fluorescent fructose analog (e.g., **NBD-Fructose**) in a 96-well plate format.[14][16][17]

- Cell Culture: Seed cells in a black, clear-bottom 96-well plate and grow to confluence.
- Starvation: Wash cells with PBS and incubate in a glucose-free buffer (e.g., KRH buffer) for 1-2 hours at 37°C.
- Uptake Assay: Remove starvation buffer and add buffer containing the fluorescent fructose analog (e.g., 100  $\mu$ M 6-NBDF) and any test compounds (e.g., inhibitors). Incubate for a specified time (e.g., 15-60 minutes) at 37°C.
- Termination and Wash: Remove the probe-containing buffer and wash cells 2-3 times with ice-cold PBS to remove extracellular fluorescence.
- Fluorescence Measurement: Add PBS to each well. Measure the intracellular fluorescence using a fluorescence plate reader (e.g., Ex/Em ~465/540 nm for NBD) or visualize using fluorescence microscopy.[18]
- Data Analysis: Subtract the background fluorescence from control wells (no cells). For inhibition studies, calculate IC50 values by plotting fluorescence against the concentration of the inhibitor.[17]

[Click to download full resolution via product page](#)**Fig 3.** General experimental workflow for a cellular fructose uptake assay.

## 5.2 Quantification of GLUT5 Protein Expression

### Protocol 3: Western Blotting

Western blotting allows for the relative quantification of GLUT5 protein in cell lysates or tissue homogenates.

- Sample Preparation: Lyse cells or tissues in RIPA buffer containing protease inhibitors.
- Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.[\[15\]](#)[\[19\]](#)
- SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to GLUT5 overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The expected molecular weight for GLUT5 is ~49-55 kDa.  
[\[9\]](#)
- Analysis: Quantify band intensity using software like ImageJ. Normalize the GLUT5 signal to a loading control protein (e.g., β-actin or GAPDH) to compare expression levels across samples.

## Role in Disease and as a Drug Target

Aberrant GLUT5 expression and activity are linked to several pathological conditions.

- Metabolic Diseases: Increased intestinal GLUT5 expression can lead to higher fructose absorption, contributing to obesity, insulin resistance, and NAFLD.[1][3][4]
- Fructose Malabsorption: In some individuals, particularly infants, low intestinal GLUT5 expression leads to an inability to absorb fructose efficiently, causing gastrointestinal distress.[1][4]
- Cancer: Many types of cancer, including breast, pancreatic, and lung cancer, upregulate GLUT5 expression.[12][20] Fructose metabolism can support cancer cell proliferation and survival, making GLUT5 a potential therapeutic target.[6][20] The transporter's role in metastasis and drug resistance is an active area of investigation.[20]

The specific role of GLUT5 in cancer has spurred the development of targeted inhibitors. For example, N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA) is a known specific and effective inhibitor of GLUT5 that does not affect other glucose transporters.[1] The development of novel, potent, and specific GLUT5 inhibitors represents a promising strategy for treating fructose-driven metabolic diseases and cancers.[1][20]

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